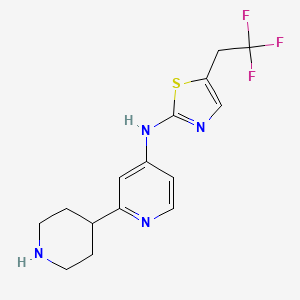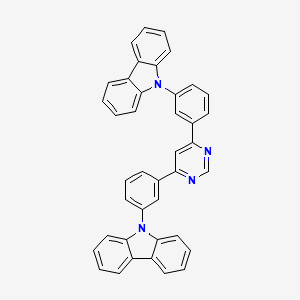
4,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyrimidine: is a chemical compound with the molecular formula C40H26N4 and a molecular weight of 562.66 g/mol . This compound is known for its unique structure, which includes two carbazole units attached to a pyrimidine core. It is widely used in various scientific research fields due to its excellent optoelectronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 3-(9H-carbazol-9-yl)phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is often purified using techniques such as recrystallization or column chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions: 4,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced carbazole derivatives .
Scientific Research Applications
4,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyrimidine involves its interaction with molecular targets through π-π stacking and hydrogen bonding. The carbazole units provide a planar structure that facilitates these interactions. The compound can also act as an electron donor or acceptor, depending on the specific application, which allows it to participate in various electronic and photophysical processes .
Comparison with Similar Compounds
- 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine
- 4,4’-Bis(9H-carbazol-9-yl)biphenyl
- 3,8-Bis(4-(9H-carbazol-9-yl)phenyl)-1,10-phenanthroline
Comparison: 4,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyrimidine is unique due to its pyrimidine core, which provides distinct electronic properties compared to similar compounds with pyridine or biphenyl cores. This uniqueness makes it particularly suitable for applications in OLEDs and other optoelectronic devices .
Properties
CAS No. |
1262678-77-2 |
|---|---|
Molecular Formula |
C40H26N4 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
9-[3-[6-(3-carbazol-9-ylphenyl)pyrimidin-4-yl]phenyl]carbazole |
InChI |
InChI=1S/C40H26N4/c1-5-19-37-31(15-1)32-16-2-6-20-38(32)43(37)29-13-9-11-27(23-29)35-25-36(42-26-41-35)28-12-10-14-30(24-28)44-39-21-7-3-17-33(39)34-18-4-8-22-40(34)44/h1-26H |
InChI Key |
LNNMKLNCLINVKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=NC=N5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]-L-methionine ethyl ester](/img/structure/B12299070.png)

![Bz(-2)[Bz(-3)][CbzNH(-5d)]6-deoxy-Hexf-O-C(NH)CCl3](/img/structure/B12299075.png)
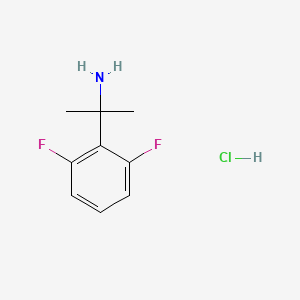
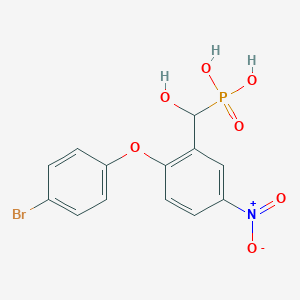
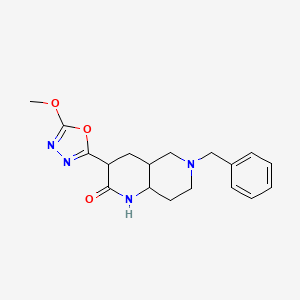
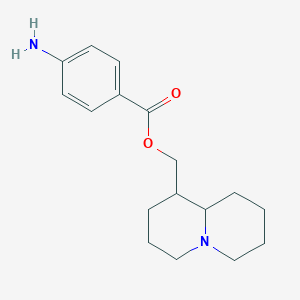
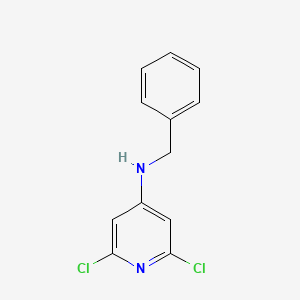
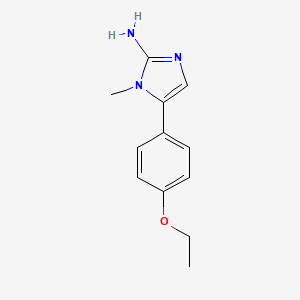
![(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12299116.png)

![(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12299123.png)
![4-Fluoro-5-[2-(3-methylmorpholin-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]pyridin-2-amine](/img/structure/B12299124.png)
